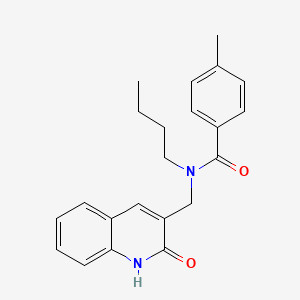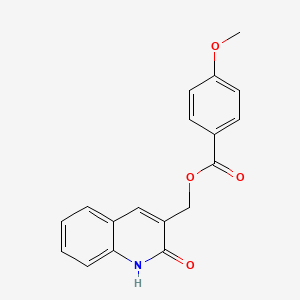
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxyquinolin-3-yl)methyl 4-methoxybenzoate, commonly known as HQM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HQM is a derivative of quinoline and benzoic acid and is known for its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of HQM varies depending on its application. In medicinal chemistry, HQM has been shown to induce apoptosis in cancer cells by inhibiting DNA topoisomerase II and causing DNA damage. HQM has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In materials science, HQM acts as a ligand, coordinating with metal ions to form MOFs or luminescent complexes. In analytical chemistry, HQM chelates with metal ions, forming complexes that can be detected and quantified.
Biochemical and Physiological Effects:
HQM has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, HQM has been shown to induce cell death in cancer cells and reduce inflammation. In materials science, HQM has been utilized for its luminescent properties and as a building block for MOFs. In analytical chemistry, HQM has been used as a chelating agent for metal ion detection and quantification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HQM is its versatility, as it can be utilized in various fields of research. HQM is also relatively easy to synthesize and purify, making it accessible for researchers. However, HQM's limited solubility in water can pose challenges for certain applications, and its toxicity and potential side effects must be carefully considered.
Orientations Futures
There are several potential future directions for HQM research, including exploring its applications in drug delivery, developing new synthetic methods, and investigating its properties as a photosensitizer for photodynamic therapy. Additionally, HQM's potential as a building block for MOFs and other materials should be further explored. Overall, HQM shows promise as a versatile and useful compound for a variety of scientific research applications.
Méthodes De Synthèse
HQM can be synthesized through various methods, including the condensation of 2-hydroxyquinoline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2-hydroxyquinoline with 4-methoxybenzaldehyde in the presence of a catalyst such as palladium on carbon. The resulting product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
HQM has shown potential in various fields of research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, HQM has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, HQM has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, HQM has been utilized as a chelating agent for metal ion detection and quantification.
Propriétés
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-15-8-6-12(7-9-15)18(21)23-11-14-10-13-4-2-3-5-16(13)19-17(14)20/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTAJQNFWFLWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

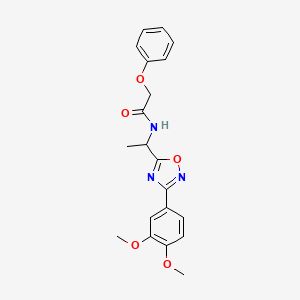
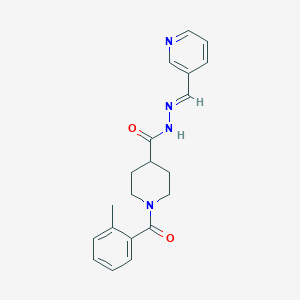
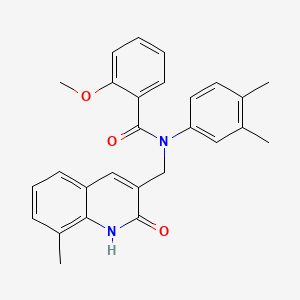

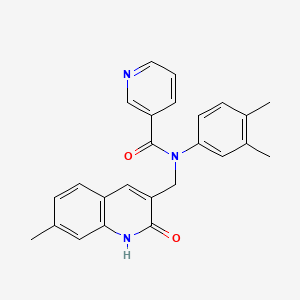
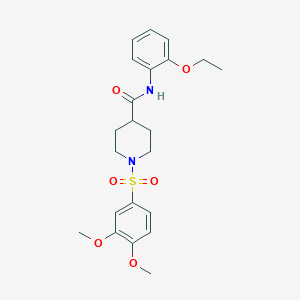

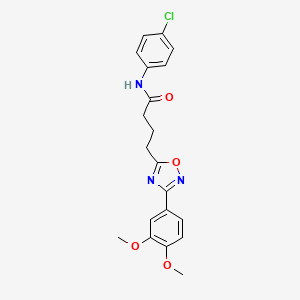

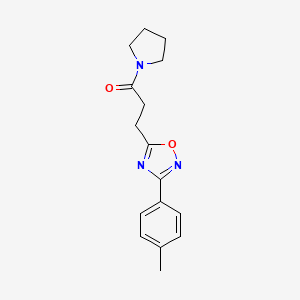
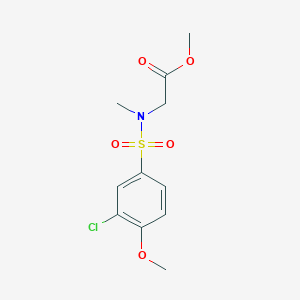

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
